Cas no 2945-08-6 (Methyl 2-(4-nitrophenyl)acetate)
Methyl 2-(4-nitrophenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-(4-nitrophenyl)acetate
- Methyl (4-nitrophenyl)acetate
- Methyl p-nitrophenylacetate
- Benzeneacetic acid,4-nitro-,methyl ester
- p-Nitrophenylacetic acid,methyl ester
- UNII-QMK2BOL4OA
- Benzeneacetic acid, 4-nitro-, methyl ester
- QMK2BOL4OA
- 4-Nitrophenylacetic acid methyl ester
- p-Nitrophenylacetic acid, methyl ester
- PQRGTRBYCFLHKY-UHFFFAOYSA-N
- METHYL 4-NITROPHENYLACETATE
- Methyl 4-nitrobenzeneacetate
- NSC112387
- STL420577
- (p-Nitrophenyl)acetic acid methylester
- (4-Nit
- (4-nitro-phenyl)-acetic acid methyl ester
- SCHEMBL521069
- DTXSID90296874
- BB 0304061
- 2945-08-6
- MFCD00024802
- AS-44854
- CS-0038574
- AB7569
- Q27287338
- SY024164
- NSC-112387
- 4-Nitrophenylacetic acid methyl ester [MI]
- A924631
- Methylp-nitrophenylacetate
- methyl2-(4-nitrophenyl)acetate
- AM803647
- AKOS000796551
- DB-370636
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- MDL: MFCD00024802
- Inchi: 1S/C9H9NO4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3
- InChI Key: PQRGTRBYCFLHKY-UHFFFAOYSA-N
- SMILES: O(C)C(CC1C=CC(=CC=1)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 195.05300
- Monoisotopic Mass: 195.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 72.1
Experimental Properties
- Density: 1.266
- Boiling Point: 308.62 ℃ at 760 mmHg
- Flash Point: 143.9°C
- Refractive Index: 1.545
- PSA: 72.12000
- LogP: 1.83350
Methyl 2-(4-nitrophenyl)acetate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 2-(4-nitrophenyl)acetate Pricemore >>
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| Alichem | A019108664-25g |
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¥28.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52805-1g |
Methyl 2-(4-nitrophenyl)acetate |
2945-08-6 | 98% | 1g |
¥260.0 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M893944-5g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CJ969-50mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CJ969-200mg |
Methyl 2-(4-nitrophenyl)acetate |
2945-08-6 | 98% | 200mg |
106.0CNY | 2021-07-18 |
Methyl 2-(4-nitrophenyl)acetate Suppliers
Methyl 2-(4-nitrophenyl)acetate Related Literature
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1. Mechanistic studies of direct and sensitized photolysis of methyl (4-nitrophenyl)diazoacetate in the presence of an electron-donating amine: photochemical generation of the diazoalkane radical anionTadashi Mizushima,Go Monden,Shigeru Murata,Kunihiko Ishii,Hiro-o Hamaguchi J. Chem. Soc. Perkin Trans. 2 2002 1274
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Roberto Sole,Sofia Toldo,Marco Bortoluzzi,Valentina Beghetto Catal. Sci. Technol. 2022 12 4561
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Sara Duce,Alvaro Mateo,Inés Alonso,José Luis García Ruano,M. Belén Cid Chem. Commun. 2012 48 5184
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4. Biosynthesis of the antibiotic obafluorin from D-[U-13C]glucose and p-aminophenylalanine in Pseudomonas fluorescensRichard B. Herbert,Andrew R. Knaggs J. Chem. Soc. Perkin Trans. 1 1992 103
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5. 15N nuclear polarisation in nitration and related reactions. Part 8. The mechanisms of rearrangement of 2-methyl-2-nitrocyclohexa-3,5-dienonesJohn H. Ridd,Susan Trevellick,John P. B. Sandall J. Chem. Soc. Perkin Trans. 2 1993 1073
Additional information on Methyl 2-(4-nitrophenyl)acetate
Methyl 2-(4-nitrophenyl)acetate (CAS No. 2945-08-6): A Comprehensive Overview
Methyl 2-(4-nitrophenyl)acetate, with the chemical formula C₉H₈NO₄ and CAS number 2945-08-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This ester derivative of 4-nitrobenzoic acid has garnered attention due to its versatile applications in synthetic chemistry, medicinal chemistry, and material science. The presence of both a methyl ester group and a nitro-substituted aromatic ring imparts unique reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules.
The compound's structural features make it particularly interesting for researchers exploring novel pharmacophores. The nitro group, while electron-withdrawing, can be reduced to an amine, providing a pathway to introduce amine functionalities into the molecule. This transformation is crucial in drug development, where specific pharmacological properties are often determined by the presence of amine groups. Additionally, the ester moiety can undergo hydrolysis to yield the corresponding carboxylic acid, offering another synthetic route for further derivatization.
In recent years, Methyl 2-(4-nitrophenyl)acetate has been employed in various research endeavors aimed at developing new therapeutic agents. For instance, its derivatives have been investigated as potential inhibitors of enzymes involved in inflammatory pathways. The nitro group's ability to participate in redox reactions makes it an attractive feature for designing prodrugs that can release active species in response to biological stimuli. Such prodrug strategies are increasingly relevant in targeted drug delivery systems, where controlled release of therapeutic molecules can enhance efficacy while minimizing side effects.
Moreover, the compound has found applications in the synthesis of advanced materials. Its aromatic structure and functional groups make it a suitable candidate for polymer modifications, leading to materials with enhanced mechanical properties or specific electronic characteristics. Researchers have explored its incorporation into conductive polymers and liquid crystals, areas where precise molecular architecture is critical for achieving desired material properties. The versatility of Methyl 2-(4-nitrophenyl)acetate as a building block underscores its importance in both academic and industrial research settings.
The synthesis of Methyl 2-(4-nitrophenyl)acetate typically involves the esterification of 4-nitrobenzoic acid with methanol under acidic conditions. This reaction is well-documented and can be optimized for high yields using traditional catalysts such as sulfuric acid or more modern alternatives like zeolites. The purity of the final product is crucial for downstream applications, necessitating careful purification steps such as recrystallization or column chromatography. Advances in synthetic methodologies have also enabled greener approaches to its production, utilizing biocatalysts or microwave-assisted reactions to improve efficiency and reduce environmental impact.
Recent studies have highlighted the compound's role in exploring novel therapeutic modalities. For example, researchers have investigated its derivatives as potential antimicrobial agents, leveraging the nitro group's reactivity to disrupt bacterial cell walls or interfere with essential metabolic pathways. The ability to modify both the ester and nitro functionalities allows for a wide range of structural variations, enabling fine-tuning of biological activity. Such explorations are particularly relevant in the context of rising antimicrobial resistance, where discovering new classes of antibiotics is a pressing priority.
The chemical properties of Methyl 2-(4-nitrophenyl)acetate also make it valuable for spectroscopic studies and computational chemistry investigations. Its well-defined structure and functional groups provide a model system for understanding electronic transitions and molecular interactions at a quantum mechanical level. These studies not only contribute to fundamental chemical knowledge but also inform the design of more sophisticated computational models used in drug discovery and materials science. The compound's behavior under various conditions has been extensively characterized using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS).
In conclusion, Methyl 2-(4-nitrophenyl)acetate (CAS No. 2945-08-6) is a multifaceted compound with significant implications across multiple scientific disciplines. Its unique structural features enable diverse applications in pharmaceutical research, material science, and synthetic chemistry. As our understanding of molecular interactions continues to evolve, compounds like Methyl 2-(4-nitrophenyl)acetate will remain indispensable tools for advancing scientific knowledge and developing innovative solutions to global challenges.
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